molecular formula C12H12FNO2S B14911509 Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate

Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate

Cat. No.: B14911509
M. Wt: 253.29 g/mol
InChI Key: MBCIWVALTIULQJ-UHFFFAOYSA-N
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Description

Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and a thioester linkage

Preparation Methods

The synthesis of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate typically involves the reaction of 2-cyano-3-fluorophenyl thiol with methyl 2-bromo-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole interactions, while the thioester linkage can undergo hydrolysis under physiological conditions. These interactions can affect various molecular pathways, making the compound useful in studying biochemical processes.

Comparison with Similar Compounds

Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate can be compared with similar compounds such as:

Properties

Molecular Formula

C12H12FNO2S

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 3-(2-cyano-3-fluorophenyl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C12H12FNO2S/c1-8(12(15)16-2)7-17-11-5-3-4-10(13)9(11)6-14/h3-5,8H,7H2,1-2H3

InChI Key

MBCIWVALTIULQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=CC=CC(=C1C#N)F)C(=O)OC

Origin of Product

United States

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